molecular formula C24H27N3O5 B265123 (3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one

(3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one

Cat. No. B265123
M. Wt: 437.5 g/mol
InChI Key: UVJRGYWFIPRFKN-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a pyrrolopyrazole derivative that exhibits significant biological activity, making it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of (3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including tyrosine kinases, topoisomerases, and proteasomes. This inhibition leads to the disruption of various cellular processes, ultimately leading to cell death.
Biochemical and physiological effects:
(3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one exhibits significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one in lab experiments include its significant biological activity, making it a promising candidate for the development of new drugs and therapies. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability, making it challenging to obtain large quantities of this compound for extensive studies.

Future Directions

The potential applications of (3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one are vast, and future research should focus on exploring these applications further. Some potential future directions include:
1. Development of new drugs and therapies based on the structure of (3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one for the treatment of various diseases.
2. Further studies on the mechanism of action of this compound to gain a better understanding of its biological activity.
3. Exploration of the potential of this compound as a tool for studying the function of various enzymes and proteins.
4. Development of new synthetic methods for the production of (3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one to improve its availability for extensive studies.
In conclusion, (3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one is a promising compound with significant potential applications in various fields of scientific research. Further studies are required to explore the full potential of this compound and develop new drugs and therapies based on its structure.

Synthesis Methods

The synthesis of (3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one involves several steps. The first step involves the condensation of 6-oxocyclohexa-2,4-dien-1-ylidene with 3,4,5-trimethoxybenzaldehyde to form an intermediate. This intermediate is then reacted with butylamine and ethyl acetoacetate to form the final product.

Scientific Research Applications

(3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biological research, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins.

properties

Product Name

(3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

(3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O5/c1-5-6-11-27-22(14-12-17(30-2)23(32-4)18(13-14)31-3)19-20(25-26-21(19)24(27)29)15-9-7-8-10-16(15)28/h7-10,12-13,22,25-26H,5-6,11H2,1-4H3/b20-15-

InChI Key

UVJRGYWFIPRFKN-HKWRFOASSA-N

Isomeric SMILES

CCCCN1C(C\2=C(C1=O)NN/C2=C\3/C=CC=CC3=O)C4=CC(=C(C(=C4)OC)OC)OC

SMILES

CCCCN1C(C2=C(C1=O)NNC2=C3C=CC=CC3=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CCCCN1C(C2=C(C1=O)NNC2=C3C=CC=CC3=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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